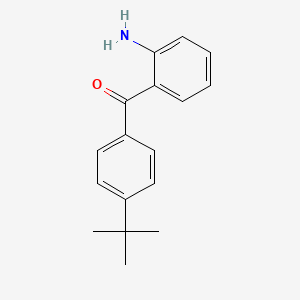

(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone

Overview

Description

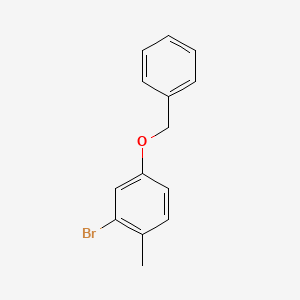

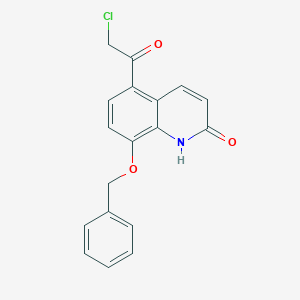

2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone, also known as 2-APB, is an organic compound derived from the amino acid phenylalanine. It is a small molecule that has been studied extensively in the field of biochemistry and physiology due to its potential applications in drug discovery and development. 2-APB is a derivative of the amino acid phenylalanine and is composed of two aromatic rings with a tert-butyl group attached. It has a molecular formula of C12H15NO. 2-APB has been studied for its potential to act as an agonist for various ion channels and as a modulator of intracellular calcium concentrations. Its unique properties have made it a valuable tool for scientists to investigate a variety of biological processes.

Scientific Research Applications

1. Synthesis and Characterization of Derivatives

(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone and its derivatives are often synthesized and characterized for various applications in chemical research. For instance, a study by Enbaraj et al. (2021) focused on synthesizing and characterizing methanone derivatives, employing techniques such as FT-IR, NMR, and DFT calculations. These derivatives were analyzed for their structural properties and potential applications (Enbaraj et al., 2021).

2. Applications in Organic Synthesis

This compound is also utilized in the synthesis of complex organic molecules. Kaur and Kumar (2018) described an efficient one-pot synthetic procedure for a pyrrole derivative using a similar compound. This method is highlighted for its economic benefits in synthesizing pyrrole derivatives, which have various applications in organic chemistry (Kaur & Kumar, 2018).

3. Antioxidant and Anti-Inflammatory Properties

Research by Ottosen et al. (2003) explored the synthesis and structure-activity relationship of 4-aminobenzophenones, which are closely related to this compound. They found that these compounds have significant anti-inflammatory activity, inhibiting proinflammatory cytokines in human cells (Ottosen et al., 2003).

4. Potential in Drug Development

The derivatives of this compound are also studied for their potential in drug development. For instance, Çetinkaya et al. (2012) synthesized derivatives of this compound and assessed their in vitro antioxidant activities. Their research suggests the potential of these compounds in developing novel antioxidant drugs (Çetinkaya et al., 2012).

5. Neuroprotective Activity

Largeron et al. (2001) investigated the neuroprotective activity of benzoxazine antioxidants related to this compound. Their findings indicate that these compounds can prevent ATP level decreases in astrocytes under hypoxic conditions, suggesting their potential in treating neurological disorders (Largeron et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminophenyl derivatives, have been shown to exhibit inhibitory activity against bcr-abl and hdac1 . These targets play crucial roles in cell proliferation and gene expression, respectively .

Mode of Action

Based on its structural similarity to 2-aminophenyl derivatives, it may interact with its targets (like bcr-abl and hdac1) to inhibit their activity . This inhibition could lead to changes in cellular processes such as cell proliferation and gene expression .

Biochemical Pathways

Compounds with similar structures have been associated with several key metabolic pathways, including phenylalanine, tyrosine and tryptophan biosynthesis, valine, leucine and isoleucine biosynthesis, glyoxylate and dicarboxylate metabolism, and tyrosine metabolism .

Pharmacokinetics

Compounds with similar structures, such as 2-aminophenol, have been described as having slight hydrophilic character, which could influence their absorption and distribution .

Result of Action

Compounds with similar structures have shown potent antiproliferative activities against various cancer cell lines . This suggests that (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone could potentially have similar effects.

Action Environment

It’s worth noting that the synthesis of similar compounds has been discussed in the context of environmental concerns, emphasizing the need for more environmentally friendly and sustainable methodologies .

properties

IUPAC Name |

(2-aminophenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQPPSHWUMMVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450557 | |

| Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

461694-82-6 | |

| Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

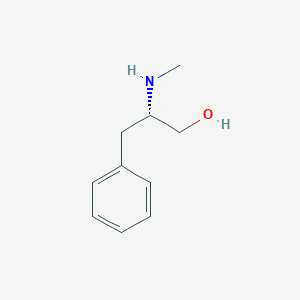

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)